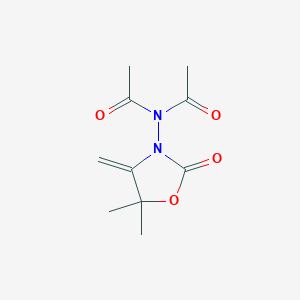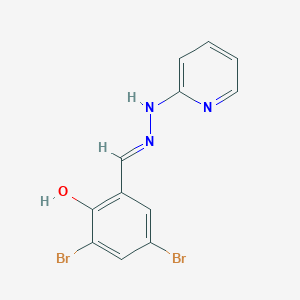![molecular formula C16H12BrN3O2S B5962632 N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide, also known as BHQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BHQ is a thioacetamide derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is not fully understood, but it has been suggested that N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide may act as a reactive oxygen species scavenger and inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide may also modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and neuroprotection. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also been shown to reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its high purity, which allows for accurate dosing in lab experiments. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is also stable under various conditions, making it suitable for long-term storage. However, one limitation of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its limited solubility in water, which may require the use of organic solvents in experiments.
将来の方向性
There are several future directions for N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide research, including exploring its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide and to identify its molecular targets. Additionally, the development of N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
合成法
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide can be synthesized through various methods, including the reaction of 4-bromobenzylamine with 2-mercaptoquinazoline in the presence of acetic acid and acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with 2-mercaptoquinazoline in the presence of potassium carbonate and acetic acid. Both methods produce N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide in good yields and high purity.
科学的研究の応用
N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis. N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also shown neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHYOSOELSLEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-phenoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B5962566.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)

![methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5962624.png)

![N-(4-fluorophenyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5962629.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5962641.png)
![3-[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5962657.png)
![7-amino-9-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5962664.png)